

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Hexyl Isobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyl isobutyrate*

Cat. No.: *B1584823*

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Introduction

Hexyl isobutyrate (C₁₀H₂₀O₂, MW: 172.26 g/mol) is a carboxylic acid ester recognized for its characteristic sweet, fruity aroma, often described as apple- and pear-like.[1] This profile makes it a valuable compound in the flavor and fragrance industries.[2] For researchers, scientists, and professionals in drug development, understanding the mass spectral behavior of such molecules is crucial for their identification and quantification in complex matrices. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **hexyl isobutyrate**, supported by quantitative data, experimental protocols, and visual diagrams of the core fragmentation pathways.

Molecular Profile

A clear understanding of the molecule's structure is fundamental to interpreting its fragmentation. **Hexyl isobutyrate** consists of an isobutyryl group esterified with a hexyl alcohol.

| Property | Value | Reference |
|-------------------|--------------------------|-----------|
| IUPAC Name | hexyl 2-methylpropanoate | [3][4] |
| Molecular Formula | C10H20O2 | [3][4] |
| Molecular Weight | 172.26 g/mol | [3][4] |
| CAS Number | 2349-07-7 | [3][4] |
| SMILES | CCCCCOC(=O)C(C)C | [5] |

Electron Ionization Mass Spectrum: Key Fragments

Upon electron ionization, **hexyl isobutyrate** undergoes several predictable fragmentation reactions. The resulting mass spectrum is characterized by a series of specific ions that are diagnostic for its structure. The most significant ions observed are summarized below.

| m/z (Daltons) | Relative Intensity (%) | Proposed Ion Structure / Identity |
|---------------|------------------------|--|
| 41 | 29.89 | [C3H5] ⁺ (Allyl cation) |
| 43 | 99.99 | [(CH3)2CH] ⁺ (Isopropyl cation) |
| 56 | 24.25 | [C4H8] ⁺ • (Butene radical cation) |
| 71 | 41.18 | [(CH3)2CHCO] ⁺ (Isobutyryl cation) |
| 89 | 45.65 | [(CH3)2CHCOOH2] ⁺ (Protonated Isobutyric Acid) |
| 172 | Low / Not Observed | [C10H20O2] ⁺ • (Molecular Ion) |

Data sourced from PubChem
EI-B Mass Spectrum.[5]

Core Fragmentation Pathways

The fragmentation of **hexyl isobutyrate** is dominated by cleavage events centered around the ester functional group and rearrangements involving the hexyl chain. The molecular ion (m/z 172) is often of low abundance or entirely absent, which is common for aliphatic esters.

Alpha-Cleavage

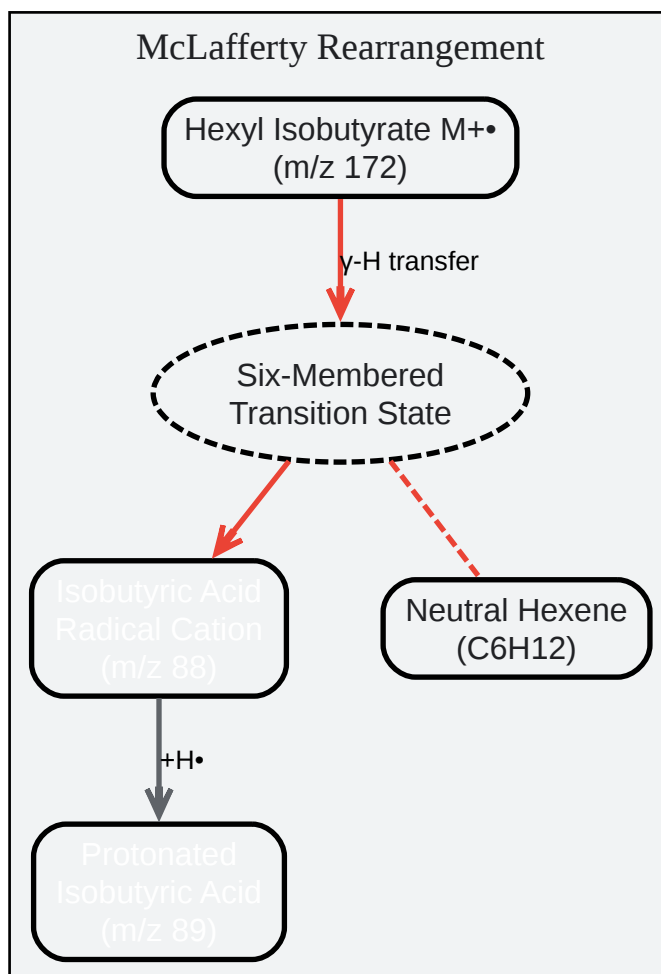
Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl group. This is a primary fragmentation route for esters.

- **Formation of the Isobutyryl Cation (m/z 71):** The most significant alpha-cleavage results from the loss of the hexyloxy radical ($\bullet\text{O}(\text{CH}_2)_5\text{CH}_3$). This produces the highly stable isobutyryl cation at m/z 71.
- **Formation of the Base Peak (m/z 43):** The isobutyryl cation (m/z 71) is unstable and readily loses a neutral carbon monoxide (CO) molecule, resulting in the formation of the isopropyl cation at m/z 43. This fragment is the most abundant ion in the spectrum (the base peak), indicating its exceptional stability.^[5]

Diagram 1: Alpha-cleavage pathway leading to the base peak.

McLafferty Rearrangement

A hallmark fragmentation for esters with sufficiently long alkyl chains is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen from the hexyl chain to the carbonyl oxygen via a six-membered transition state. This rearrangement results in the elimination of a neutral alkene (hexene, C_6H_{12}) and the formation of the radical cation of isobutyric acid at m/z 88. While the direct fragment at m/z 88 is not always prominent, the subsequent protonated species at m/z 89 is significant.^[5]



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Diagram 2: The McLafferty rearrangement mechanism.

Other Significant Fragmentations

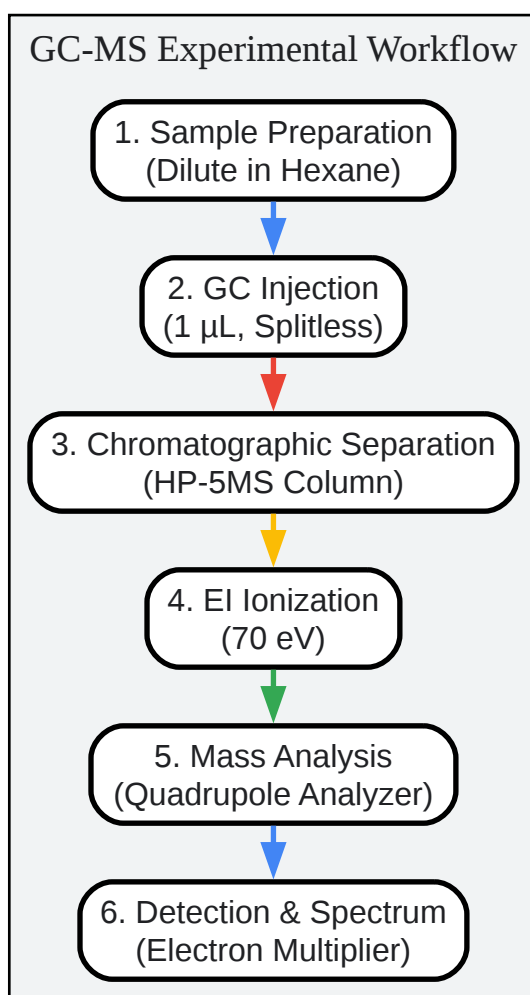
The hexyl chain itself can undergo fragmentation, leading to a series of smaller hydrocarbon ions.

- m/z 56: This ion corresponds to a butene radical cation ($[C_4H_8]^+\bullet$), likely formed through cleavage of the hexyl chain.

- m/z 41: The allyl cation ($[C_3H_5]^+$) is a common, stable carbocation observed in the mass spectra of compounds with alkyl chains of three or more carbons.

Experimental Protocol: GC-MS Analysis

The data for **hexyl isobutyrate** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).^[5] A generalized protocol for such an analysis is provided below.



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Diagram 3: A typical workflow for GC-MS analysis.

1. Sample Preparation:

- A stock solution of **hexyl isobutyrate** is prepared by dissolving it in a high-purity volatile solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.
- A working solution is then prepared by diluting the stock solution to a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

- GC System: Agilent 7890B GC or equivalent.
- Injector: Split/splitless injector, operated in splitless mode at 250°C.
- Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.^[6]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 250°C, and held for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- MS System: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).^[5]
- Ionization Energy: 70 eV.^[7]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Scan Range: m/z 35-400.
- Data Acquisition: Full scan mode.

Conclusion

The electron ionization mass spectrum of **hexyl isobutyrate** is defined by a set of characteristic fragment ions. The fragmentation pattern is dominated by alpha-cleavage leading to the isobutyryl cation (m/z 71) and its subsequent decomposition to the highly stable isopropyl cation (m/z 43), which constitutes the base peak. Additionally, a McLafferty rearrangement produces a diagnostic ion at m/z 89 (protonated isobutyric acid). These key fragments, along with ions from the hexyl chain, provide a definitive fingerprint for the identification of **hexyl isobutyrate** in complex analytical samples.

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References

- 1. hexyl isobutyrate, 2349-07-7 [thegoodscentcompany.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Propanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]
- 4. Propanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]
- 5. Hexyl isobutyrate | C₁₀H₂₀O₂ | CID 16872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]
- 7. Hexyl butyrate | C₁₀H₂₀O₂ | CID 17525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Hexyl Isobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584823#mass-spectrometry-fragmentation-pattern-of-hexyl-isobutyrate]

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